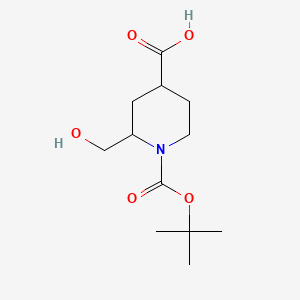
(2-Propanamidopyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Propanamidopyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propanamidopyridin-4-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide under palladium catalysis . The reaction conditions generally include the use of a base such as potassium acetate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids often involves the direct preparation from boric acid derivatives. This can include the dehydration of boric acid with alcohols to form borate esters, which are then converted to boronic acids . The process is scalable and can be optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Propanamidopyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the borylation process.
Solvents: Tetrahydrofuran (THF) and other organic solvents are commonly used.
Major Products
The major products of these reactions include various boronic esters, borates, and coupled organic molecules, which can be further utilized in organic synthesis and material science .
Aplicaciones Científicas De Investigación
(2-Propanamidopyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Propanamidopyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group can interact with biological molecules, leading to changes in their activity or stability .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid with a simpler structure, commonly used in organic synthesis.
4-Pyridylboronic Acid: Similar to (2-Propanamidopyridin-4-yl)boronic acid but lacks the propanamide group, making it less versatile in certain applications.
Uniqueness
Its ability to form stable complexes with diols and other nucleophiles makes it particularly valuable in sensing and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H11BN2O3 |
|---|---|
Peso molecular |
194.00 g/mol |
Nombre IUPAC |
[2-(propanoylamino)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H11BN2O3/c1-2-8(12)11-7-5-6(9(13)14)3-4-10-7/h3-5,13-14H,2H2,1H3,(H,10,11,12) |
Clave InChI |
HARSMEMPQZIOCM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)NC(=O)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15297966.png)

![7-Fluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B15297950.png)











